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Compound of Interest

Compound Name:
1-Chloro-2-

(dimethoxymethyl)benzene

CAS No.: 70380-66-4

Cat. No.: B1349112

Get Quote

Technical Guide: 1-Chloro-2-
(dimethoxymethyl)benzene
The "Masked" Scaffold for Ortho-Functionalized
Benzaldehydes
Executive Summary
1-Chloro-2-(dimethoxymethyl)benzene (CAS: 70380-66-4), also known as 2-

chlorobenzaldehyde dimethyl acetal, serves as a strategic "Trojan horse" in medicinal

chemistry and organic synthesis. Its primary value lies in its orthogonal reactivity: the acetal

group protects the sensitive aldehyde functionality, allowing the chlorine atom to serve as a

handle for metal-halogen exchange (lithiation) or transition-metal catalyzed cross-coupling.

This enables the synthesis of complex ortho-substituted benzaldehydes (e.g., 2-

formylphenylboronic acids) that are otherwise inaccessible due to the incompatibility of naked

aldehydes with organometallic reagents.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1349112#bc-rfq
https://www.benchchem.com/product/b1349112/docs?utm_src=pdf-body#1-chloro-2-dimethoxymethyl-benzene-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349112?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Profile
Property Data Notes

IUPAC Name
1-Chloro-2-

(dimethoxymethyl)benzene

CAS Number 70380-66-4

Synonyms

2-Chlorobenzaldehyde

dimethyl acetal;

-Dimethoxy-2-chlorotoluene

Molecular Formula

C

H

ClO

Molecular Weight 186.64 g/mol

Physical State Colorless to pale yellow liquid Typically an oil at RT.

Boiling Point ~240–250 °C (est. atm)

BP of parent aldehyde is 214

°C. Acetals typically boil higher

due to mass.

Solubility
Soluble in THF, Et

O, DCM, Toluene
Hydrolyzes in aqueous acid.

Stability
Stable to base and

nucleophiles.

Labile to aqueous acids

(reverts to aldehyde).

Synthetic Pathway
The industrial and laboratory synthesis of 1-Chloro-2-(dimethoxymethyl)benzene is achieved

through the acid-catalyzed acetalization of 2-chlorobenzaldehyde. This reaction is an

equilibrium process driven to completion by the removal of water, often using trimethyl

orthoformate as a dehydrating agent.
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Optimized Synthesis Protocol
Reagents: 2-Chlorobenzaldehyde (1.0 equiv), Trimethyl orthoformate (1.2–1.5 equiv),

Methanol (solvent),

-Toluenesulfonic acid (

-TsOH, cat. 1-2 mol%).[1][2]

Conditions: Reflux or RT with stirring; moisture exclusion (N

atm).

Mechanism: The acid protonates the carbonyl oxygen, facilitating nucleophilic attack by

methanol. Trimethyl orthoformate scavenges the water produced, driving the equilibrium to

the acetal.
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Acetalization Workflow
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Add

1-Chloro-2-(dimethoxymethyl)benzene
(Protected Acetal)

 -H2O / +MeOH
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Caption: Acid-catalyzed protection of 2-chlorobenzaldehyde using trimethyl orthoformate as a

water scavenger.

Core Application: The "Trojan Horse" Lithiation
The defining application of this molecule is in Lithium-Halogen Exchange. The acetal group is

stable to strong bases (unlike the aldehyde), allowing the chlorine atom to be exchanged for

lithium. This generates a nucleophilic "benzaldehyde equivalent" at the ortho position.
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Mechanistic Insight: Reductive Lithiation vs. Exchange
While bromo-arenes undergo fast exchange with n-BuLi, chloro-arenes are more sluggish and

can suffer from competing Directed Ortho Metalation (DoM) or benzyne formation. Therefore,

Lithium metal (Li

) is often used for the chloro derivative to effect reductive lithiation, or n-BuLi is used at very low
temperatures if the exchange is sufficiently activated.

Key Reaction: Synthesis of 2-Formylphenylboronic Acid This is a vital intermediate for Suzuki

couplings.

Lithiation: The acetal reacts with Lithium metal (or n-BuLi) to form the ortho-lithio species.

Electrophile Trapping: The organolithium species attacks a borate ester (e.g., B(OMe)

).

Hydrolysis: Acidic workup deprotects the acetal and hydrolyzes the boronate to the boronic

acid.

Experimental Protocol (Reductive Lithiation)
Step 1 (Activation): Suspend Lithium turnings (2.2 equiv, 1% Na content) in dry THF under

Argon at -50 °C.

Step 2 (Addition): Add 1-Chloro-2-(dimethoxymethyl)benzene dropwise. The reaction is

exothermic; maintain temp < -40 °C.[3]

Step 3 (Exchange): Stir for 1–2 hours. The Cl is replaced by Li, forming 2-

(dimethoxymethyl)phenyllithium.

Step 4 (Functionalization): Add electrophile (e.g., Trimethyl borate, DMF, or CO

).

Step 5 (Deprotection): Quench with dilute HCl. Stir at RT to hydrolyze the acetal back to the

aldehyde.
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Caption: Workflow for converting the chloro-acetal into ortho-substituted benzaldehydes via

lithiation.

Safety & Handling
Hazards: The compound is an irritant to eyes, skin, and respiratory system.

Chemical Incompatibility: Highly sensitive to acids. Contact with mineral acids or acidic

moisture will release 2-chlorobenzaldehyde (pungent, toxic) and methanol.

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture

ingress and premature hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.organic-chemistry.org/protectivegroups/carbonyl/dimethylacetals.htm
https://www.benchchem.com/product/b1349112?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/242479956_A_tautomeric_equilibrium_between_functionalized_2-formylphenylboronic_acids_and_corresponding_13-dihydro-13-dihydroxybenzoc21oxaboroles
https://web.mnstate.edu/jasperse/chem365/grignard.pdf
https://community.wvu.edu/~josbour1/Labs/Exp%2025_Grignard_2016.pdf
https://www.benchchem.com/product/b1349112/docs#1-chloro-2-dimethoxymethyl-benzene-chemical-properties
https://www.benchchem.com/product/b1349112/docs#1-chloro-2-dimethoxymethyl-benzene-chemical-properties
https://www.benchchem.com/product/b1349112/docs#1-chloro-2-dimethoxymethyl-benzene-chemical-properties
https://www.benchchem.com/product/b1349112/docs#1-chloro-2-dimethoxymethyl-benzene-chemical-properties
https://www.benchchem.com/product/b1349112?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349112?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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